1-(Bromomethyl)-1-methoxy-3-methylcyclohexane
Description
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-methoxy-3-methylcyclohexane |
InChI |
InChI=1S/C9H17BrO/c1-8-4-3-5-9(6-8,7-10)11-2/h8H,3-7H2,1-2H3 |
InChI Key |
LHSIEOKUATXAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves functional group transformations on a suitably substituted cyclohexane precursor. The key challenge is the selective introduction of the bromomethyl and methoxy groups at the first carbon and the methyl group at the third carbon without unwanted side reactions.
Common Synthetic Routes
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Bromination of 1-Methoxy-3-methylcyclohexane Derivative | Starting from 1-methoxy-3-methylcyclohexane or its hydroxymethyl analog, bromination of the methyl or hydroxymethyl group at C1 is performed using brominating agents such as N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3). | High regioselectivity for bromomethyl group; well-established reagents and conditions | Requires careful control to avoid over-bromination or ring bromination; moisture sensitivity |
| Substitution of Hydroxymethyl Intermediate | 1-(Hydroxymethyl)-1-methoxy-3-methylcyclohexane is first synthesized, followed by conversion of the hydroxyl group to bromide using reagents like PBr3 or hydrobromic acid (HBr). | Allows stepwise functional group manipulation; milder conditions possible | Additional synthetic step; potential for side reactions during substitution |
| Direct Methoxylation and Bromomethylation of Cyclohexane Derivative | Starting from 3-methylcyclohexanone, sequential introduction of methoxy and bromomethyl groups via nucleophilic substitution and halogenation reactions. | Utilizes commercially available starting materials; flexible synthetic design | Multi-step process; requires optimization to avoid isomer formation |
Detailed Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydroxymethylation of 1-methoxy-3-methylcyclohexane | Formaldehyde, base (e.g., NaOH) | Room temperature, aqueous medium | 75-85 | Forms 1-(hydroxymethyl)-1-methoxy-3-methylcyclohexane intermediate |
| Bromination of hydroxymethyl intermediate | PBr3 or NBS | Anhydrous solvent (e.g., dichloromethane), 0-25°C | 65-80 | Converts hydroxyl to bromide; PBr3 preferred for cleaner reaction |
| Direct bromomethylation | NBS, radical initiator (e.g., AIBN) | Reflux in CCl4 or similar solvent | 60-70 | Radical bromination at methyl group adjacent to methoxy substituent |
These yields and conditions are consistent with literature reports for similar substituted cyclohexane derivatives and reflect the balance between reactivity and selectivity required for this compound.
Research Findings and Analysis
Selectivity and Regioisomer Control: The presence of the methoxy group at C1 influences the regioselectivity of bromination, favoring substitution at the adjacent methyl or hydroxymethyl position rather than ring bromination. This effect is crucial for obtaining the desired 1-(bromomethyl) substitution without side products.
Reactivity of Bromomethyl Group: The bromomethyl substituent is highly reactive, making the compound a valuable intermediate for further nucleophilic substitution reactions. This reactivity underlines the importance of mild and controlled bromination conditions to prevent decomposition or polymerization.
Comparison with Analogous Compounds: Studies comparing this compound with its chloromethyl or hydroxymethyl analogs demonstrate that the brominated compound offers enhanced reactivity, which is advantageous for synthetic applications but requires careful handling.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Reaction Type | Yield Range (%) | Comments |
|---|---|---|---|---|---|
| Bromination of methoxycyclohexane derivative | 1-Methoxy-3-methylcyclohexane | NBS, AIBN | Radical bromination | 60-70 | Requires radical initiator; risk of side reactions |
| Hydroxymethyl intermediate substitution | 1-(Hydroxymethyl)-1-methoxy-3-methylcyclohexane | PBr3 or HBr | Nucleophilic substitution | 65-80 | Stepwise approach; cleaner product profile |
| Direct functionalization from cyclohexanone | 3-Methylcyclohexanone | Formaldehyde, MeOH, brominating agents | Multi-step | 50-75 | More complex but flexible synthesis |
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can range from alcohols to ethers and other functionalized cyclohexane derivatives.
Oxidation Products: Oxidation typically yields ketones or aldehydes.
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-1-methoxy-3-methylcyclohexane serves as a valuable intermediate in organic synthesis. Its bromomethyl group allows for various nucleophilic substitution reactions, which are crucial for constructing more complex organic molecules.
Key Reactions and Mechanisms
- Nucleophilic Substitutions : The bromomethyl group can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
- Formation of Derivatives : This compound can be transformed into other functionalized derivatives, enhancing its utility in creating diverse chemical libraries for research and development.
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly in drug development. The presence of both the bromomethyl and methoxy groups may influence its biological activity.
Biological Interactions
- Enzyme Modulation : Preliminary studies indicate that compounds with similar structures can interact with enzymes, potentially modulating their activity. This interaction could lead to the development of enzyme inhibitors or activators.
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity, suggesting that this compound may also possess such properties, warranting further investigation into its pharmacological effects.
Case Study 1: Synthesis of Complex Organic Molecules
Research has demonstrated that this compound can be utilized as a starting material for synthesizing complex organic molecules. For instance, its reactivity was exploited to produce novel derivatives that showed promising biological activities in preliminary screenings.
Case Study 2: Interaction Studies
Interaction studies involving this compound have focused on its reactivity with nucleophiles and potential biological interactions. Although specific data on this compound remain limited, studies on structurally similar compounds suggest that it could modulate biological functions through enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Cyclohexane Derivatives
(Bromomethyl)cyclohexane (C₇H₁₃Br)
- Structure : A cyclohexane ring with a single bromomethyl substituent.
- Molecular Weight : 177.08 g/mol .
- Key Differences : Lacks the methoxy and 3-methyl groups. Simpler structure results in lower steric hindrance and higher volatility.
- Reactivity : Primarily undergoes nucleophilic substitution (e.g., SN2 reactions) due to the bromomethyl group. The absence of electron-donating groups like methoxy reduces stability in polar solvents compared to the target compound .
1-Methoxy-3-methylcyclohexane (C₈H₁₆O)
- Structure : Cyclohexane with methoxy (position 1) and methyl (position 3) groups.
- Key Differences: No bromomethyl group, rendering it unreactive in alkylation reactions.
- Applications : Used as a solvent or inert intermediate. Demonstrates how substituents affect boiling point (predicted ~160–180°C) compared to brominated analogues .
Aromatic Analogues: Benzene Derivatives
1-(Bromomethyl)-3-methoxy-5-methylbenzene (C₉H₁₁BrO)
- Structure : Benzene ring with bromomethyl (position 1), methoxy (position 3), and methyl (position 5) groups.
- Molecular Weight : 215.09 g/mol .
- Physical Properties: Melting point: 38°C (in methanol). Boiling point: 263.7°C (predicted). Density: 1.351 g/cm³ .
- Key Differences : Aromaticity increases stability and boiling point compared to the cyclohexane-based target compound. The electron-donating methoxy group enhances resonance stabilization, affecting reaction pathways (e.g., electrophilic substitution vs. cyclohexane’s conformational reactivity) .
1-(Bromomethyl)-4-fluorobenzene (C₇H₆BrF)
- Structure : Benzene with bromomethyl (position 1) and fluorine (position 4).
- Reactivity: Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to specific positions. Contrasts with the target compound’s cyclohexane backbone, where substituent effects are less pronounced due to non-aromaticity .
Aliphatic Brominated Compounds
1-Bromohexane (C₆H₁₃Br)
- Structure : Linear alkane with a terminal bromine.
- Molecular Weight : 165.07 g/mol .
- Key Differences : Linear structure results in lower steric hindrance and higher SN2 reactivity compared to the branched cyclohexane derivative. The target compound’s cyclic structure and substituents reduce volatility (predicted boiling point ~230–250°C) .
Physicochemical and Reactivity Comparison Table
Biological Activity
1-(Bromomethyl)-1-methoxy-3-methylcyclohexane is an organic compound characterized by its unique structural features, including a bromomethyl group, a methoxy group, and a methyl substituent on a cyclohexane ring. This configuration significantly influences its chemical reactivity and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 249.19 g/mol. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and organic synthesis.
Chemical Structure and Reactivity
The presence of the bromomethyl group in this compound enhances its reactivity, particularly in nucleophilic substitution reactions. This property is vital for synthesizing novel compounds with desirable biological activities. The methoxy group can also influence the compound's interaction with biological targets, potentially modulating various biological functions.
Biological Activity
Research on the biological activity of this compound is limited; however, studies on structurally similar compounds provide insights into its potential effects.
Cytotoxicity
Cytotoxicity studies are essential for evaluating the therapeutic potential of compounds. While specific data on this compound is sparse, related compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives of similar structures have exhibited tumor cell-specific cytotoxicity, suggesting that this compound may also possess this property under certain conditions .
Interaction with Enzymes and Receptors
The reactivity of the bromomethyl group suggests that it may interact with various enzymes or receptors, potentially modulating their activity. This interaction could lead to significant biological effects, including anti-inflammatory or anti-cancer properties, although specific studies on this compound are yet to be published.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Chloromethyl)-1-methoxy-3-methylcyclohexane | Chloromethyl instead of bromomethyl | Generally less reactive than its brominated counterpart |
| 1-(Hydroxymethyl)-1-methoxy-3-methylcyclohexane | Hydroxymethyl instead of bromomethyl | Exhibits different reactivity patterns due to hydroxyl group |
| 3-Methylcyclohexanol | No halogen or methoxy substituents | Serves as a precursor for various chemical modifications |
The unique combination of the bromomethyl and methoxy groups in this compound enhances its potential for nucleophilic substitution reactions compared to these related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
